Evidence Dimension 1: Dual Mechanism of Action Drives Superior In Vivo Efficacy vs. Standard Class I Agents
In a direct head-to-head in vivo study, Ro 22-9194 demonstrated a statistically significant reduction in the incidence of reperfusion-induced ventricular fibrillation (VF) in a canine model, an outcome not achieved by the standard Class I agents mexiletine or disopyramide [1]. This functional superiority is linked to a quantifiable secondary mechanism: Ro 22-9194 inhibits Thromboxane A2 (TXA2) synthase activity, a property absent in the comparators [1].
| Evidence Dimension | Incidence of Reperfusion-Induced Ventricular Fibrillation (VF) |
|---|---|
| Target Compound Data | 13% incidence of VF (Ro 22-9194, 30 mg/kg total dose) |
| Comparator Or Baseline | 73% incidence of VF (Vehicle); No significant reduction (Mexiletine 15 mg/kg or Disopyramide 7.5 mg/kg) |
| Quantified Difference | Ro 22-9194 reduced VF incidence by 60 percentage points compared to vehicle. Mexiletine and disopyramide showed no effect. |
| Conditions | In vivo: Anesthetized, open-chest dogs subjected to 30-min coronary ligation followed by reperfusion. |
Why This Matters
This is a functional differentiation metric demonstrating superior efficacy in a disease-relevant model, justifying selection for projects focused on ischemia/reperfusion arrhythmias where other Class I agents are ineffective.
- [1] Murakami M, et al. Effects of the new class I antiarrhythmic agent Ro 22-9194 on ischemia- and reperfusion-induced arrhythmias in dogs. J Pharmacol Exp Ther. 1996 Nov;279(2):877-83. View Source
